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Compound of Interest

Compound Name:
tert-Butyl (5-methoxy-2-

nitrophenyl)carbamate

Cat. No.: B153054 Get Quote

Introduction

AZD9291, also known as Osimertinib (trade name Tagrisso®), is a third-generation epidermal

growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to

target both EGFR-sensitizing mutations and the T790M resistance mutation, which often

develops in patients with non-small cell lung cancer (NSCLC) after treatment with first- or

second-generation EGFR TKIs.[2] Unlike earlier inhibitors, AZD9291 shows significant

selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to reduce the

incidence of side effects like skin rash and diarrhea.[2] The core structure of AZD9291 features

a pyrimidine scaffold linked to a substituted aniline and an indole moiety, with a crucial

acrylamide group that allows for irreversible binding to the target kinase.[2]

This document provides detailed protocols for the multi-step synthesis of a key aniline

intermediate, N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-

yl)pyrimidin-2-yl)benzene-1,2,4-triamine, which is the direct precursor to AZD9291 before the

final acrylation step.

EGFR Signaling Pathway and AZD9291 Mechanism
of Action
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial

role in regulating cell proliferation, survival, and differentiation. In certain cancers, mutations in
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the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth. AZD9291

covalently binds to a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR,

leading to irreversible inhibition of the downstream signaling pathways.
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Caption: EGFR signaling pathway inhibited by AZD9291.

Overall Synthesis Workflow
The synthesis of the target intermediate is a multi-step process beginning with the chlorination

of 5-nitrouracil. This is followed by two sequential nucleophilic aromatic substitution (SNAr)

reactions to build the core structure, and finally, a reduction of the nitro group to yield the

desired aniline.
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Caption: Workflow for the synthesis of the key AZD9291 intermediate.

Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine
This protocol describes the synthesis of the starting pyrimidine scaffold from 5-nitrouracil. 2,4-

Dichloro-5-nitropyrimidine is a key building block for various biologically active compounds.[3]
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[4]

Methodology: In a four-necked flask equipped with a thermometer, condenser, and mechanical

stirrer, 260 g of 5-nitrouracil is suspended in 1000 g of phosphorus oxychloride (POCl₃).[5] The

mixture is heated to 50°C.[5] While maintaining the temperature between 50°C and 100°C, 25

g of N,N-dimethylformamide (DMF) is added, causing the reaction to reflux after approximately

5 minutes.[5] The reaction progress is monitored until the product content in the gas phase

reaches 95% or more.[5] Upon completion, excess phosphorus oxychloride is recovered via

reduced pressure distillation until a solid precipitates.[5] The reaction mixture is then cooled,

and 600 g of dichloroethane is added with stirring.[5] This solution is carefully poured into 500 g

of ice water and stirred to separate the layers.[5] The organic (dichloroethane) layer is treated

with 10 g of activated carbon at 50-70°C for 10-30 minutes, filtered, and dried with 20 g of

anhydrous sodium sulfate.[5] The solvent is removed by distillation under reduced pressure to

yield the final product.[5]

Quantitative Data Summary:

Parameter Value Reference

Starting Material 5-Nitrouracil [5]

Amount 260 g [5]

Reagents Phosphorus oxychloride, DMF [5]

Amounts 1000 g, 25 g [5]

Solvent Dichloroethane [5]

Temperature 50 - 110°C (reflux) [5]

Reaction Time
Monitored to completion

(>95%)
[5]

Product 2,4-Dichloro-5-nitropyrimidine [5]

Yield 255 g (80%) [5]

| Purity | 98.5% |[5] |
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Step 2: Synthesis of 4-chloro-N-(2-
((dimethylamino)ethyl)(methyl)amino)-5-methoxy-2-
nitrophenyl)-5-nitropyrimidin-2-amine
This step involves the selective nucleophilic aromatic substitution (SNAr) at the C4 position of

the dichloropyrimidine with the aniline side chain. The electron-withdrawing nitro group strongly

activates the C4 position for substitution.[6]

Methodology: To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such

as 1,4-dioxane or N,N-dimethylacetamide (DMA), add N'-(2-(dimethylamino)ethyl)-4-methoxy-

N'-methyl-2-nitroaniline (1.05 eq).[2][7] Add a non-nucleophilic base, such as N,N-

Diisopropylethylamine (DIPEA) (2.5 eq).[2][7] Heat the reaction mixture to between 85°C and

110°C and stir for 6-12 hours.[2][7] Monitor the reaction by thin-layer chromatography (TLC) or

LC-MS. After completion, cool the mixture to room temperature, dilute with water, and extract

with an organic solvent (e.g., ethyl acetate).[7] The combined organic layers are washed with

brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure

to yield the crude product, which can be purified by column chromatography if necessary.

Quantitative Data Summary:

Parameter Value Reference

Starting Materials

2,4-Dichloro-5-
nitropyrimidine,
Substituted Aniline

[2][7]

Stoichiometry 1.0 eq, 1.05 eq [7]

Base
N,N-Diisopropylethylamine

(DIPEA)
[2][7]

Stoichiometry 2.5 eq [7]

Solvent 1,4-Dioxane or DMA [2][7]

Temperature 85 - 110°C [2][7]

Reaction Time 6 - 12 hours [7]
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| Work-up | Aqueous wash, organic extraction |[7] |

Step 3: Synthesis of N-(2-((2-(dimethylamino)ethyl)
(methyl)amino)-4-methoxy-5-nitrophenyl)-4-(1-methyl-
1H-indol-3-yl)pyrimidin-2-amine
In this step, the remaining chlorine atom at the C2 position of the pyrimidine is substituted with

the 1-methyl-1H-indole moiety. This transformation is achieved via another SNAr reaction,

facilitated by deprotonating the indole nitrogen.[2]

Methodology: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen),

dissolve 1-methyl-1H-indole (1.2 eq) in a dry aprotic solvent like tetrahydrofuran (THF). Cool

the solution to 0°C. Add a strong base such as methylmagnesium bromide (1.2 eq) dropwise to

deprotonate the indole. Stir the mixture for 30 minutes at this temperature. To this solution, add

the product from Step 2 (1.0 eq) dissolved in THF. Allow the reaction to warm to room

temperature and then heat to 60-70°C for 12-16 hours, monitoring for completion by TLC or

LC-MS. Upon completion, carefully quench the reaction with a saturated aqueous solution of

ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers

with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column

chromatography to obtain the desired nitro-precursor.[2]

Quantitative Data Summary:

Parameter Value Reference

Starting Materials
Product from Step 2, 1-
Methyl-1H-indole

[2]

Stoichiometry 1.0 eq, 1.2 eq [2]

Base Methylmagnesium Bromide [2]

Stoichiometry 1.2 eq [2]

Solvent Tetrahydrofuran (THF) [2]

Temperature 0°C to 70°C [2]

Reaction Time 12 - 16 hours [2]
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| Work-up | Aqueous quench, organic extraction |[2] |

Step 4: Synthesis of N1-(2-(dimethylamino)ethyl)-5-
methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-
yl)pyrimidin-2-yl)benzene-1,2,4-triamine (Target
Intermediate)
The final step in synthesizing the key intermediate is the reduction of the aromatic nitro group

to an aniline. This is commonly achieved using iron powder in the presence of an acidic

activator like ammonium chloride.[2][7]

Methodology: Suspend the nitro compound from Step 3 (1.0 eq) in a mixture of ethanol and

water (e.g., 4:1 ratio).[2][7] To this suspension, add ammonium chloride (NH₄Cl) (5.0 eq)

followed by iron powder (5.0 eq).[2][7] Heat the mixture to reflux (approximately 80-85°C) for 2-

4 hours.[7] Monitor the reaction progress by TLC or LC-MS until the starting material is

consumed. Once the reaction is complete, cool the mixture and filter it through a pad of Celite

to remove the iron salts.[7] Concentrate the filtrate under reduced pressure to remove the

ethanol. Extract the remaining aqueous residue with ethyl acetate or dichloromethane.[7] Dry

the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under

vacuum to yield the target aniline intermediate.[7] This product is often used directly in the

subsequent acrylation step without extensive purification.[7]

Quantitative Data Summary:
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Parameter Value Reference

Starting Material Product from Step 3 [2][7]

Stoichiometry 1.0 eq [7]

Reagents
Iron Powder, Ammonium

Chloride
[2][7]

Stoichiometry 5.0 eq, 5.0 eq [7]

Solvent Ethanol / Water mixture [2][7]

Temperature Reflux (80 - 85°C) [7]

Reaction Time 2 - 4 hours [7]

| Work-up | Filtration through Celite, extraction |[7] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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